molecular formula C9H2Br3F15 B1471239 1,2,2-Tribromo-1H,1H-perfluorooctane CAS No. 59665-25-7

1,2,2-Tribromo-1H,1H-perfluorooctane

Cat. No. B1471239
CAS RN: 59665-25-7
M. Wt: 634.8 g/mol
InChI Key: IUQZYIHDJFHVLV-UHFFFAOYSA-N
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Description

1,2,2-Tribromo-1H,1H-perfluorooctane is a synthetic organic compound . It has the molecular formula C9H2Br3F15 and a molecular weight of 634.8 g/mol. It’s also known by its systematic name, 5,5,6-Tribromo-1,1,1,2,2,3,3,4,4-nonafluorohexane .


Molecular Structure Analysis

The molecular structure of 1,2,2-Tribromo-1H,1H-perfluorooctane consists of a carbon backbone with three bromine atoms and fifteen fluorine atoms attached . The SMILES representation of the molecule is C (C (C (C (C (C (F) (F)F) (F)F) (F)F) (F)F) (Br)Br)Br .


Physical And Chemical Properties Analysis

1,2,2-Tribromo-1H,1H-perfluorooctane has a density of 2.2±0.1 g/cm3, a boiling point of 202.8±8.0 °C at 760 mmHg, and a flash point of 76.4±18.4 °C . Its vapor pressure is 0.4±0.4 mmHg at 25°C . The compound has a molar refractivity of 54.3±0.3 cm3 . It has no H bond acceptors or donors, and five freely rotating bonds .

Scientific Research Applications

2. Synthesis of a New Perfluorinated Ionic Monomer

  • Application : The compound is used in the synthesis of a new perfluorinated ionic monomer .
  • Method of Application : The synthesis required four steps from imidazole (cationic part) and three steps from sodium 4-hydroxybenzenesulfonate (anionic part), respectively .
  • Results or Outcomes : The perfluorinated ionic liquid was fully characterized by nuclear magnetic resonance with 1 H-NMR, 19 F-NMR, 13 C-NMR, DEPT, COSY, HSQC, HMBC and IR spectroscopy . The two parts of the salt were confirmed by high-resolution mass spectrometry (HRMS), and thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) were used to determine the thermal properties of this new compound .

3. Synthesis of Perfluorinated Imidazolium

  • Application : The compound is used in the synthesis of a perfluorinated imidazolium cation associated with a sulfonate anion as a new functionalized partner .
  • Method of Application : The synthesis required four steps from imidazole (cationic part) and three steps from sodium 4-hydroxybenzenesulfonate (anionic part), respectively .
  • Results or Outcomes : This perfluorinated ionic liquid was fully characterized by nuclear magnetic resonance with 1 H-NMR, 19 F-NMR, 13 C-NMR, DEPT, COSY, HSQC, HMBC and IR spectroscopy . The two parts of the salt were confirmed by high-resolution mass spectrometry (HRMS), and thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) were used to determine the thermal properties of this new compound .

3. Synthesis of Perfluorinated Imidazolium

  • Application : The compound is used in the synthesis of a perfluorinated imidazolium cation associated with a sulfonate anion as a new functionalized partner .
  • Method of Application : The synthesis required four steps from imidazole (cationic part) and three steps from sodium 4-hydroxybenzenesulfonate (anionic part), respectively .
  • Results or Outcomes : This perfluorinated ionic liquid was fully characterized by nuclear magnetic resonance with 1 H-NMR, 19 F-NMR, 13 C-NMR, DEPT, COSY, HSQC, HMBC and IR spectroscopy . The two parts of the salt were confirmed by high-resolution mass spectrometry (HRMS), and thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) were used to determine the thermal properties of this new compound .

properties

IUPAC Name

8,8,9-tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2Br3F15/c10-1-2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)27/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQZYIHDJFHVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2Br3F15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,2-Tribromo-1H,1H-perfluorooctane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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